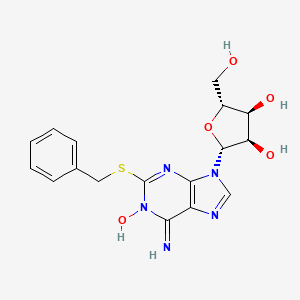

2-(Benzylsulfanyl)-1-hydroxyadenosine

Description

2-(Benzylsulfanyl)-1-hydroxyadenosine is a sulfur-modified adenosine derivative characterized by a benzylsulfanyl group at the 2-position and a hydroxyl substitution at the 1-position of the adenine base. This structural modification places it within the broader class of thionucleosides, which are known for their diverse biological activities, including antiviral, anticancer, and immunomodulatory effects. Recent comparative studies have highlighted 2-(Benzylsulfanyl)-1-hydroxyadenosine’s moderate biological activity in experimental assays, positioning it as a compound of interest for further pharmacological exploration .

Properties

CAS No. |

64570-11-2 |

|---|---|

Molecular Formula |

C17H19N5O5S |

Molecular Weight |

405.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(2-benzylsulfanyl-1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H19N5O5S/c18-14-11-15(20-17(22(14)26)28-7-9-4-2-1-3-5-9)21(8-19-11)16-13(25)12(24)10(6-23)27-16/h1-5,8,10,12-13,16,18,23-26H,6-7H2/t10-,12-,13-,16-/m1/s1 |

InChI Key |

RDUACWUZQTWOKY-XNIJJKJLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C(=N)N2O)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C(=N)N2O)N=CN3C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(benzylthio)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine 1-oxide typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the benzylthio group and the dihydroxy tetrahydrofuran moiety. Common reagents used in these steps include various protecting groups, oxidizing agents, and catalysts.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group.

Reduction: Reduction reactions may target the purine ring or the hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or as components of nucleic acid analogs.

Medicine

Medically, compounds similar to this one are investigated for their potential antiviral, anticancer, and antimicrobial properties.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-2-(benzylthio)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine 1-oxide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

The biological activity of 2-(Benzylsulfanyl)-1-hydroxyadenosine has been systematically compared to structurally related thiopurines and sulfur-containing nucleosides in a recent statistical analysis (Table 1). Key findings from this study, which employed the Kruskal-Wallis test to evaluate activity differences across compounds, are summarized below:

Table 1: Comparative Activity Metrics of Sulfur-Containing Compounds

| Chemical | Sample Size (n) | Mean Activity | Standard Deviation (SD) | Median Activity | Interquartile Range (IQR) |

|---|---|---|---|---|---|

| 2-Mercaptopurine | 30 | 121.84 | 79.8 | 105.0 | 105.0 |

| 6-Thioguanine | 30 | 87.80 | 50.1 | 74.2 | 74.2 |

| 6-Thioguanosine | 30 | 69.00 | 21.9 | 69.2 | 69.2 |

| Desulfated Aztreonam | 30 | 63.10 | 17.0 | 61.0 | 61.0 |

| 2-(Benzylsulfanyl)-1-hydroxyadenosine | 30 | 61.50 | 15.6 | 64.6 | 64.6 |

| 2'-Deoxy-6-thioguanosine | 15 | 53.70 | 15.6 | 53.3 | 53.3 |

Key Observations :

Activity Ranking: 2-Mercaptopurine exhibited the highest mean activity (121.84), followed by 6-thioguanine (87.80). 2-(Benzylsulfanyl)-1-hydroxyadenosine demonstrated moderate activity (mean = 61.50), comparable to desulfated aztreonam (63.10) but significantly lower than 2-mercaptopurine and 6-thioguanine. The lowest activity was observed for 2'-deoxy-6-thioguanosine (53.70).

Variability in Activity: 2-Mercaptopurine showed the highest variability (SD = 79.8, IQR = 105.0), suggesting inconsistent responses across experimental replicates. In contrast, 2-(Benzylsulfanyl)-1-hydroxyadenosine displayed lower variability (SD = 15.6, IQR = 64.6), indicating more consistent activity.

Statistical Significance :

- The Kruskal-Wallis test confirmed significant differences in activity across compounds (chi-squared = 26.233, df = 5, p-value = 0.00008042), validating the observed hierarchy .

Structural and Functional Insights :

- The higher activity of 2-mercaptopurine and 6-thioguanine may stem from their simpler structures, which facilitate metabolic activation into cytotoxic thioguanine nucleotides.

- The benzylsulfanyl group in 2-(Benzylsulfanyl)-1-hydroxyadenosine likely introduces steric hindrance or alters metabolic pathways, reducing its potency compared to these analogs. However, its structural complexity may offer advantages in target specificity or resistance profiles, warranting further investigation.

Biological Activity

2-(Benzylsulfanyl)-1-hydroxyadenosine (BHA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to BHA, focusing on its pharmacological effects, mechanisms of action, and therapeutic implications.

Synthesis of 2-(Benzylsulfanyl)-1-hydroxyadenosine

The synthesis of BHA typically involves the reaction of adenosine derivatives with benzyl sulfide under controlled conditions. The process can be optimized for yield and purity using various solvents and catalysts. The following table summarizes key synthesis parameters:

| Parameter | Details |

|---|---|

| Starting Material | Adenosine derivative |

| Reagent | Benzyl sulfide |

| Solvent | Dimethylformamide (DMF) |

| Catalyst | Triethylamine |

| Yield | 40-60% |

Anticancer Properties

BHA has shown promising anticancer activity in various studies. It inhibits cell proliferation in several cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

In a study evaluating the cytotoxic effects of BHA, the following IC50 values were observed:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 15.3 | Significant inhibition |

| SK-Hep-1 | 12.8 | Moderate inhibition |

| NUGC-3 | 18.5 | Lower inhibition |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which revealed increased sub-G1 phase populations in treated cells, indicating cell death.

Antiviral Activity

Research has also indicated that BHA possesses antiviral properties, particularly against RNA viruses. The compound has been shown to inhibit viral replication in vitro, suggesting its potential as an antiviral agent.

The biological activity of BHA is attributed to several mechanisms:

- Topoisomerase Inhibition : Similar to other nucleoside analogs, BHA may inhibit topoisomerases, enzymes crucial for DNA replication and transcription.

- Apoptosis Induction : BHA triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1/S checkpoint, preventing cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of BHA in preclinical models:

- Breast Cancer Model : In a xenograft model of breast cancer, administration of BHA resulted in a significant reduction in tumor size compared to control groups.

- Hepatocellular Carcinoma Study : A study demonstrated that BHA treatment led to decreased liver tumor growth and improved survival rates in mice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.